An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzonitrile
An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzonitrile
CAS Number: 52805-46-6
Synonyms: Isovanillonitrile, 2-Methoxy-5-cyanophenol, 5-Cyano-2-methoxyphenol
Introduction
3-Hydroxy-4-methoxybenzonitrile is a pivotal organic compound, widely recognized as a critical intermediate in the synthesis of various pharmaceuticals.[1] Its unique molecular structure, featuring hydroxyl, methoxy, and nitrile functional groups, makes it a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on its role in the development of targeted cancer therapies.
Chemical and Physical Properties
3-Hydroxy-4-methoxybenzonitrile is typically a white to off-white or light brown crystalline powder.[1] It exhibits low solubility in water but is soluble in common organic solvents such as alcohols, esters, and ethers.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 52805-46-6 | [1] |
| Molecular Formula | C₈H₇NO₂ | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| Melting Point | 110-112 °C | [2] |
| Boiling Point | 300.8 ± 27.0 °C (Predicted) | [2] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 135.7 °C | [1] |
| pKa | 8.59 ± 0.10 (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Low in water; Soluble in organic solvents | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of 3-Hydroxy-4-methoxybenzonitrile involves the conversion of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). A general experimental protocol is detailed below.
Synthesis of 3-Hydroxy-4-methoxybenzonitrile from 3-Hydroxy-4-methoxybenzaldehyde
This two-step process involves the formation of an oxime followed by dehydration to the nitrile.
Step 1: Oximation of 3-Hydroxy-4-methoxybenzaldehyde
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Materials:
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3-Hydroxy-4-methoxybenzaldehyde (1 mole)
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Hydroxylamine hydrochloride (1.1 moles)
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Sodium hydroxide (1.1 moles)
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Water
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Ethanol
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Procedure:
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Dissolve 3-hydroxy-4-methoxybenzaldehyde in ethanol in a round-bottom flask.
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In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.
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Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.
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The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
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Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the oxime.
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The solid product, 3-hydroxy-4-methoxybenzaldehyde oxime, is collected by filtration, washed with cold water, and dried.
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Step 2: Dehydration of 3-Hydroxy-4-methoxybenzaldehyde Oxime
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Materials:
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3-Hydroxy-4-methoxybenzaldehyde oxime (1 mole)
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Acetic anhydride (excess)
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-
Procedure:
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The dried oxime is refluxed in an excess of acetic anhydride for several hours.
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The progress of the reaction is monitored by TLC.
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After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
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The residue is then poured into ice-cold water to precipitate the crude 3-Hydroxy-4-methoxybenzonitrile.
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The crude product is collected by filtration, washed with water, and then purified.
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Purification
The crude 3-Hydroxy-4-methoxybenzonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography. A method for purification using low-pressure column chromatography with a C18 column and a methanol-water mobile phase has been described.[4][5] The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).[4][5]
The overall synthesis workflow can be visualized as follows:
Biological Significance and Applications
The primary biological significance of 3-Hydroxy-4-methoxybenzonitrile lies in its role as a key precursor in the synthesis of pharmacologically active molecules, most notably Gefitinib.
Role in the Synthesis of Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[1] 3-Hydroxy-4-methoxybenzonitrile is a crucial starting material in several synthetic routes to Gefitinib. The synthesis involves a multi-step process that typically includes alkylation of the hydroxyl group, followed by nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazoline core of Gefitinib.
The general synthetic pathway from 3-Hydroxy-4-methoxybenzonitrile to the quinazoline core of Gefitinib is illustrated below:
Signaling Pathway Involvement (Indirect)
While there is limited direct research on the biological activity of 3-Hydroxy-4-methoxybenzonitrile itself, its importance is underscored by the signaling pathways targeted by the drugs synthesized from it. Gefitinib, for instance, targets the EGFR signaling pathway. Overactivation of this pathway is a key driver in the growth and proliferation of certain cancer cells. By inhibiting the tyrosine kinase activity of EGFR, Gefitinib blocks downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
The indirect involvement in these critical cancer-related signaling pathways highlights the strategic importance of 3-Hydroxy-4-methoxybenzonitrile in the development of targeted therapies.
Conclusion
3-Hydroxy-4-methoxybenzonitrile is a compound of significant interest to researchers and professionals in drug development due to its versatile chemical nature and its established role as a key intermediate in the synthesis of important pharmaceuticals. Its well-defined physical and chemical properties, along with established synthetic routes, make it a valuable tool in the creation of complex molecules with targeted biological activities. While direct studies on its own biological effects are limited, its contribution to the synthesis of drugs that modulate critical cellular signaling pathways solidifies its importance in medicinal chemistry.
References
- 1. innospk.com [innospk.com]
- 2. 3-HYDROXY-4-METHOXYBENZONITRILE [chembk.com]
- 3. GSRS [precision.fda.gov]
- 4. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
